Cas no 2172475-93-1 (1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine)

1-(2-Cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine is a structurally unique triazole derivative featuring a cyclopropylethyl and propyl substituent, along with an aminomethyl functional group. This compound exhibits potential utility as an intermediate in pharmaceutical and agrochemical synthesis due to its heterocyclic core and versatile reactivity. The cyclopropyl moiety may enhance metabolic stability, while the triazole ring offers opportunities for further functionalization. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry for the development of bioactive molecules. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic applications.
1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine structure
2172475-93-1 structure
Product name:1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine
CAS No:2172475-93-1
MF:C11H20N4
Molecular Weight:208.303301811218
CID:5978304
PubChem ID:165442052

1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine
    • EN300-1595635
    • [1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine
    • 2172475-93-1
    • インチ: 1S/C11H20N4/c1-2-3-11-10(8-12)13-14-15(11)7-6-9-4-5-9/h9H,2-8,12H2,1H3
    • InChIKey: IXTSLIARJDVNNL-UHFFFAOYSA-N
    • SMILES: N1(C(=C(CN)N=N1)CCC)CCC1CC1

計算された属性

  • 精确分子量: 208.16879665g/mol
  • 同位素质量: 208.16879665g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • XLogP3: 1.2

1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1595635-1.0g
[1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine
2172475-93-1
1g
$0.0 2023-06-07
Enamine
EN300-1595635-500mg
[1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine
2172475-93-1
500mg
$1221.0 2023-09-23
Enamine
EN300-1595635-10000mg
[1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine
2172475-93-1
10000mg
$5467.0 2023-09-23
Enamine
EN300-1595635-100mg
[1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine
2172475-93-1
100mg
$1119.0 2023-09-23
Enamine
EN300-1595635-50mg
[1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine
2172475-93-1
50mg
$1068.0 2023-09-23
Enamine
EN300-1595635-1000mg
[1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine
2172475-93-1
1000mg
$1272.0 2023-09-23
Enamine
EN300-1595635-5000mg
[1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine
2172475-93-1
5000mg
$3687.0 2023-09-23
Enamine
EN300-1595635-2500mg
[1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine
2172475-93-1
2500mg
$2492.0 2023-09-23
Enamine
EN300-1595635-250mg
[1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine
2172475-93-1
250mg
$1170.0 2023-09-23

1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine 関連文献

1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamineに関する追加情報

Recent Advances in the Study of 1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine (CAS: 2172475-93-1)

The compound 1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine (CAS: 2172475-93-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, pharmacological activity, and potential clinical applications.

Recent studies have highlighted the compound's role as a versatile scaffold in drug discovery. Its triazole core, combined with the cyclopropylethyl and propyl substituents, provides a stable yet flexible framework that can interact with various biological targets. Researchers have successfully synthesized this compound using click chemistry approaches, which offer high yields and excellent regioselectivity. The synthetic pathway has been optimized to ensure scalability for potential industrial production.

Pharmacological evaluations have revealed that 1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine exhibits promising activity as a modulator of specific neurotransmitter receptors. In vitro studies demonstrate its affinity for serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and Parkinson's disease. Additionally, preliminary in vivo studies in rodent models have shown favorable pharmacokinetic profiles, including good oral bioavailability and blood-brain barrier penetration.

Further investigations into the compound's mechanism of action have utilized advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies have provided insights into the precise binding interactions between the compound and its target receptors, enabling the design of more potent and selective derivatives. The structural data have also facilitated the development of computational models to predict the activity of related compounds.

Despite these promising findings, challenges remain in the development of 1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine as a therapeutic agent. Issues such as metabolic stability and potential off-target effects need to be addressed through further optimization and rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.

In conclusion, 1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanamine represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural features and pharmacological profile make it a valuable tool for understanding receptor-ligand interactions and developing novel therapeutics. Future research should focus on optimizing its properties and evaluating its efficacy in more complex biological systems.

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